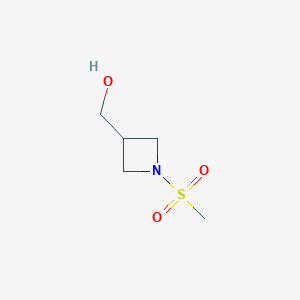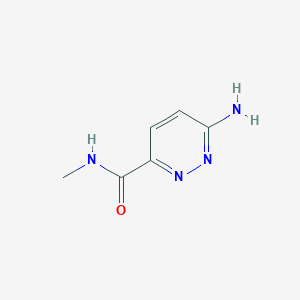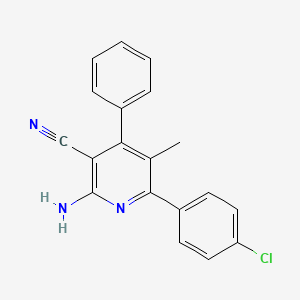
2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile is a useful research compound. Its molecular formula is C19H14ClN3 and its molecular weight is 319.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Biological Activities
The compound 2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile and its derivatives exhibit significant relevance in synthetic chemistry and possess various biological activities. These compounds serve as pivotal intermediates for synthesizing a wide range of heterocyclic compounds known for their pharmacological properties.
Antimicrobial and Anticancer Properties
One of the prominent applications of derivatives of this compound is in the synthesis of compounds with antimicrobial properties. Research has demonstrated the synthesis of such derivatives and their subsequent evaluation against a spectrum of Gram-positive, Gram-negative bacteria, and fungi. These studies underline the potential of these compounds in developing new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015). Additionally, certain derivatives have been synthesized and assessed for their anticancer activities, showcasing the versatility of this compound in medicinal chemistry applications (Mansour, Sayed, Marzouk, & Shaban, 2021).
Heterocyclic Synthesis and Structural Studies
The ability of this compound derivatives to serve as key synthons for synthesizing a variety of heterocyclic compounds has been explored extensively. This includes the synthesis of indole-containing triazoles, pyrazoles, and pyrimidines, which are evaluated for their antimicrobial activities, indicating the compound's utility in developing new therapeutic agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). Moreover, studies involving single-crystal X-ray diffraction and DFT-D3 calculations on derivatives highlight the importance of structural elucidation in understanding the chemical and physical properties of these compounds (Hosseinzadeh, Khavani, Ramazani, Ahankar, & Kinzhybalo, 2021).
Green Chemistry Approaches
The synthesis of this compound derivatives aligns with green chemistry principles, utilizing water as a solvent and promoting reactions under ultrasound irradiation. This approach not only enhances reaction efficiencies but also contributes to environmentally sustainable synthetic methodologies (Safari, Banitaba, & Khalili, 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-amino-6-(4-chlorophenyl)-5-methyl-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-12-17(13-5-3-2-4-6-13)16(11-21)19(22)23-18(12)14-7-9-15(20)10-8-14/h2-10H,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNJJNIVYCPLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=C(C=C2)Cl)N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2545393.png)

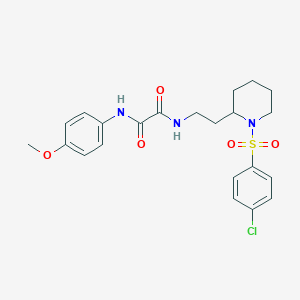
![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)
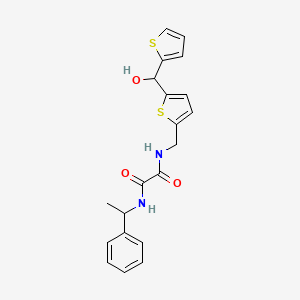
![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)
![5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B2545400.png)
![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)
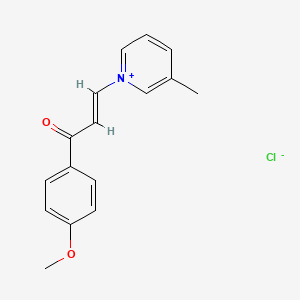
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)
